7,8-Dimethoxyquinolin-4-amine
Overview
Description
7,8-Dimethoxyquinolin-4-amine is an organic compound that belongs to the family of quinoline derivatives. It has a molecular formula of C11H12N2O2 and a molecular weight of 204.22 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core with two methoxy groups at positions 7 and 8 and an amine group at position 4 . The InChI string representation of the molecule isInChI=1/C11H12N2O2/c1-14-9-4-3-7-8(12)5-6-13-10(7)11(9)15-2/h3-6H,1-2H3,(H2,12,13)
.
Scientific Research Applications
Photoprotective Group in Cell Physiology Studies
7,8-Dimethoxyquinolin-4-amine derivatives have been studied for their role in the photochemical activation of tertiary amines. These derivatives are used in the creation of photoactivatable forms suitable for studying cell physiology. The photoactivation of such compounds can achieve the efficient release of bioactive molecules through both one- and two-photon excitation, offering promising applications in gene editing and cell signaling studies (Asad et al., 2017).
Ligands for Apamin-Sensitive Ca2+-Activated K+ Channels
Compounds derived from this compound have been explored as ligands for apamin-sensitive binding sites, particularly in relation to Ca2+-activated K+ channels. This research is significant in understanding ion channel regulation and potential therapeutic targets (Graulich et al., 2006).
Anticancer Agent Development
This compound derivatives have been synthesized and evaluated for their cytotoxic effects on human breast tumor cell lines. These compounds are considered potential prototypes for developing new classes of anticancer agents, indicating a significant role in cancer research and therapy (Zhang et al., 2007).
Antibacterial Properties
Research into 8-nitrofluoroquinolone derivatives of this compound has revealed interesting antibacterial activity against both gram-positive and gram-negative strains. This highlights the compound's potential in developing new antibacterial drugs (Al-Hiari et al., 2007).
Properties
IUPAC Name |
7,8-dimethoxyquinolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-14-9-4-3-7-8(12)5-6-13-10(7)11(9)15-2/h3-6H,1-2H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTHKTKWSHBYKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=NC=CC(=C2C=C1)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677802 | |
Record name | 7,8-Dimethoxyquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99878-77-0 | |
Record name | 7,8-Dimethoxy-4-quinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99878-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7,8-Dimethoxyquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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